molecular formula C21H21N5O2S B11103566 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11103566
M. Wt: 407.5 g/mol
InChI Key: ZMPIKWXJLNDLAM-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzimidazole moiety, and an acetamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative. This reaction is typically performed under acidic conditions with heating.

    Coupling of the Pyrazole and Benzimidazole Rings: The pyrazole and benzimidazole rings can be coupled through a nucleophilic substitution reaction. This step often involves the use of a base and a suitable solvent to facilitate the reaction.

    Formation of the Acetamide Group: The final step involves the introduction of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride. This reaction is typically carried out under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrazole ring. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies often focus on its interaction with biological targets such as enzymes and receptors.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties. Research includes its use in drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide
  • **N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]propionamide
  • **N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]butyramide

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-methylsulfanylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C21H21N5O2S/c1-14-19(20(28)26(24(14)2)15-9-5-4-6-10-15)23-18(27)13-25-17-12-8-7-11-16(17)22-21(25)29-3/h4-12H,13H2,1-3H3,(H,23,27)

InChI Key

ZMPIKWXJLNDLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4N=C3SC

Origin of Product

United States

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